[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine
CAS No.: 1172803-90-5
Cat. No.: VC3176505
Molecular Formula: C7H13N3
Molecular Weight: 139.2 g/mol
* For research use only. Not for human or veterinary use.
![[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine - 1172803-90-5](/images/structure/VC3176505.png)
Specification
CAS No. | 1172803-90-5 |
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Molecular Formula | C7H13N3 |
Molecular Weight | 139.2 g/mol |
IUPAC Name | 2-(3-methylpyrazol-1-yl)propan-1-amine |
Standard InChI | InChI=1S/C7H13N3/c1-6-3-4-10(9-6)7(2)5-8/h3-4,7H,5,8H2,1-2H3 |
Standard InChI Key | FKIOXNYIENVQGX-UHFFFAOYSA-N |
SMILES | CC1=NN(C=C1)C(C)CN |
Canonical SMILES | CC1=NN(C=C1)C(C)CN |
Introduction
Chemical Identity and Nomenclature
[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine belongs to a family of pyrazole-containing amines. The compound is closely related to 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propan-1-amine (CAS# 1006319-98-7), which appears in chemical databases as a recognized research chemical . The nomenclature of this compound follows standard IUPAC naming conventions, where the primary functional groups and their positions are clearly identified. The chemical is characterized by a pyrazole ring with a methyl substituent at position 3, connected to a propylamine chain.
Identification Parameters
The following table presents the key identification parameters for the compound:
Parameter | Value |
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IUPAC Name | 2-methyl-3-(3-methylpyrazol-1-yl)propan-1-amine |
CAS Number | 1006319-98-7 |
Molecular Formula | C₈H₁₅N₃ |
Molecular Weight | 153.22 g/mol |
Canonical SMILES | CC1=NN(C=C1)CC(C)CN |
InChI | InChI=1S/C8H15N3/c1-7(5-9)6-11-4-3-8(2)10-11/h3-4,7H,5-6,9H2,1-2H3 |
InChI Key | YQODDCBFIKJEFD-UHFFFAOYSA-N |
This compound contains three nitrogen atoms within its structure, contributing to its potential for hydrogen bonding and chemical reactivity .
Physical and Chemical Properties
Understanding the physical and chemical properties of [2-(3-methyl-1H-pyrazol-1-yl)propyl]amine is essential for its handling, storage, and application in various research contexts.
Physical Properties
The compound exhibits the following physical characteristics:
Property | Value | Note |
---|---|---|
Physical State | Not specified in available data | Likely a solid at room temperature |
Boiling Point | 250.7±23.0 °C | Predicted value |
Density | 1.06±0.1 g/cm³ | Predicted value |
Purity (commercial) | ≥ 95% | As typically supplied |
These properties indicate that the compound has a relatively high boiling point, which is consistent with its molecular weight and the presence of hydrogen bonding capabilities .
Chemical Reactivity
As a compound containing both pyrazole and amine functional groups, [2-(3-methyl-1H-pyrazol-1-yl)propyl]amine possesses several reactive sites:
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The primary amine group (-NH₂) can participate in various nucleophilic reactions, including:
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Condensation reactions with carbonyl compounds
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Acylation with acid chlorides or anhydrides
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Alkylation reactions
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The pyrazole ring can undergo:
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Electrophilic aromatic substitution, albeit with reduced reactivity compared to benzene
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Coordination with metal ions through the nitrogen atoms
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Further functionalization at available positions
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The chemical behavior of this compound makes it potentially useful as a building block in organic synthesis and as a ligand in coordination chemistry.
Structural Characteristics
Molecular Structure
The molecular structure of [2-(3-methyl-1H-pyrazol-1-yl)propyl]amine features a pyrazole heterocycle connected to a propylamine chain. The pyrazole ring contains two adjacent nitrogen atoms in a five-membered aromatic system, with a methyl group attached at the 3-position. The propylamine chain includes a methyl substituent, creating a chiral center in the molecule .
Structural Comparisons
Similar compounds found in the scientific literature include:
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3-(5-METHYL-1H-PYRAZOL-4-YL)PROPYLAMINE (CAS# 28739-42-6), which differs in the position of the methyl group on the pyrazole ring and the attachment point of the propylamine chain .
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{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine, which contains a trifluoromethyl group instead of a methyl group at the 3-position of the pyrazole ring .
These structural variations can significantly affect the compound's physical properties, chemical reactivity, and biological activities.
Synthesis and Preparation
Purification Methods
Purification of [2-(3-methyl-1H-pyrazol-1-yl)propyl]amine likely involves standard techniques such as:
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Recrystallization from appropriate solvent systems
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Column chromatography on silica gel
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Distillation for large-scale production
Commercial samples typically achieve a purity of ≥95%, suitable for most research applications .
Research Applications
Chemical Research
As a functionalized pyrazole derivative, [2-(3-methyl-1H-pyrazol-1-yl)propyl]amine can serve as:
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A building block for the synthesis of more complex molecules
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A ligand in coordination chemistry, potentially forming complexes with various transition metals
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A precursor for the development of new materials with specialized properties
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